3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-1,3-thiazol-2-ylpropanamide
Overview
Description
3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-1,3-thiazol-2-ylpropanamide is a useful research compound. Its molecular formula is C12H10N4O3S and its molecular weight is 290.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.04736137 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of AKOS001898821, also known as CCG-152706, is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival . Dysregulation of this pathway can lead to the development of various pathological conditions, including cancer .
Mode of Action
CCG-152706 acts by inhibiting the RhoA transcriptional signaling pathway . It blocks the Serum Response Element (SRE)-driven transcription stimulated by various proteins involved in the Rho pathway . The compound’s action is thought to target the MKL/SRF-dependent transcriptional activation without altering DNA binding .
Biochemical Pathways
The RhoA pathway is a key biochemical pathway affected by CCG-152706 . By inhibiting this pathway, the compound disrupts the normal functioning of the pathway, leading to changes in cell adhesion, migration, invasion, and survival .
Pharmacokinetics
The compound’s ability to inhibit the rhoa pathway suggests that it can effectively reach its target within cells .
Result of Action
The inhibition of the RhoA pathway by CCG-152706 leads to a disruption in the normal functioning of cells. This can result in the inhibition of cell growth, particularly in cancer cells . For instance, CCG-152706 has been shown to inhibit the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations .
Properties
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c17-9(14-12-13-5-7-20-12)3-4-10-15-11(16-19-10)8-2-1-6-18-8/h1-2,5-7H,3-4H2,(H,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQNCPKTYTVVIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCC(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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